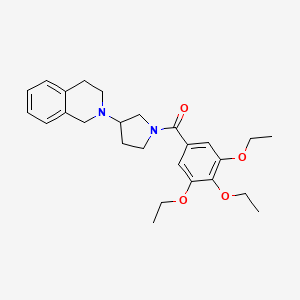

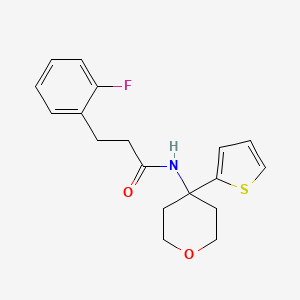

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H34N2O4 and its molecular weight is 438.568. The purity is usually 95%.

BenchChem offers high-quality (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Anticancer Activity

Pyrrolidine derivatives: have been explored for their anticancer properties. The presence of a pyrrolidine ring in drug molecules can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial for binding to biological targets . The triethoxyphenyl group could potentially increase the lipophilicity of the compound, aiding in better cell membrane permeation. Therefore, the compound may be investigated for its anticancer activity, focusing on its ability to interact with specific cancer cell receptors or enzymes.

Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine scaffold is also utilized in the development of SARMs. These compounds are designed to selectively target androgen receptors, which play a role in the treatment of conditions like muscle wasting and osteoporosis . The compound’s pyrrolidine and tetrahydroisoquinoline moieties could be optimized to enhance selectivity and potency as a SARM.

Antimicrobial Applications

Compounds featuring pyrrolidine rings have shown promise in antimicrobial activity. The structural complexity and stereochemistry provided by the pyrrolidine ring can be crucial for the interaction with microbial enzymes or receptors . The compound could be synthesized and tested against a range of bacteria and fungi to determine its efficacy as an antimicrobial agent.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been associated with neuroprotective effects. They can mimic the structure of neurotransmitters and may interact with neurological pathways . Research could be directed towards assessing the neuroprotective potential of the compound, especially in neurodegenerative diseases.

Modulation of Pharmacokinetic Profile

The modification of pharmacokinetic properties is a vital aspect of drug development. The pyrrolidine ring can influence the pharmacokinetic profile of a compound, potentially improving its absorption, distribution, metabolism, and excretion (ADME) characteristics . The compound could be studied for its pharmacokinetic properties to determine its suitability for further drug development.

Anti-inflammatory Activity

Pyrrolidine derivatives are known to exhibit anti-inflammatory properties. The compound’s ability to modulate inflammatory pathways could be explored, particularly in the context of chronic inflammatory diseases . Its efficacy and potency in reducing inflammation could be a focus of research.

Antidepressant and Anxiolytic Effects

The structural similarity of tetrahydroisoquinoline to certain neurotransmitters suggests that the compound could have applications in the treatment of depression and anxiety . Studies could investigate its interaction with serotonin or dopamine receptors to assess its potential as an antidepressant or anxiolytic agent.

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring makes it a valuable scaffold for enantioselective synthesis, which is crucial for producing chiral drug molecules with specific biological activities . The compound could be used as a starting material or intermediate in the synthesis of enantiomerically pure pharmaceuticals.

properties

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O4/c1-4-30-23-15-21(16-24(31-5-2)25(23)32-6-3)26(29)28-14-12-22(18-28)27-13-11-19-9-7-8-10-20(19)17-27/h7-10,15-16,22H,4-6,11-14,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHSGPRXLKBUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B2849463.png)

![5-(3-fluoro-4-methylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2849467.png)

![tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate](/img/structure/B2849468.png)

![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)

![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide](/img/structure/B2849478.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2849480.png)

![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2849482.png)

![2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B2849486.png)